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Compound of Interest

Compound Name: Tri-O-acetyl-D-glucal

Cat. No.: B029168 Get Quote

Application Note
Tri-O-acetyl-D-glucal is a versatile protected monosaccharide derivative and a key building

block in carbohydrate chemistry. Its enol ether structure makes it a valuable precursor for the

synthesis of a wide range of biologically significant molecules, including oligosaccharides,

glycosides, and various natural products.[1][2] The acetyl protecting groups at the C-3, C-4,

and C-6 positions provide stability during many synthetic transformations while allowing for

selective deprotection when required. This document provides a detailed experimental protocol

for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal, targeting researchers and professionals in

drug development and organic synthesis. The protocols described herein are based on

established chemical literature, offering reliable methods for the preparation of this important

synthetic intermediate.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization

of Tri-O-acetyl-D-glucal.
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Parameter Value Reference

Molecular Formula C₁₂H₁₆O₇ [3]

Molecular Weight 272.25 g/mol [3]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 51-55 °C [3]

Optical Rotation [α]²⁵/D -12° (c = 2 in ethanol) [4]

Yield (from

Acetobromoglucose)
83% (Fischer method) [5]

Spectroscopic Data
The structural confirmation of the synthesized Tri-O-acetyl-D-glucal is typically achieved

through nuclear magnetic resonance (NMR) spectroscopy. The following tables provide the

characteristic ¹H and ¹³C NMR chemical shifts in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.48 dd 6.1, 1.0

H-2 4.85 dd 6.1, 3.2

H-3 5.38 - 5.29 m

H-4 5.22 dd 7.6, 5.8

H-5 4.30 - 4.23 m

H-6a 4.41 dd 12.1, 5.7

H-6b 4.20 dd 12.1, 3.1

CH₃ (acetyl) 2.09, 2.08, 2.05 s
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Reference for ¹H NMR data:[6]

¹³C NMR (101 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm)

C-1 145.3

C-2 99.4

C-3 68.1

C-4 67.8

C-5 62.1

C-6 61.8

C=O (acetyl) 170.39, 170.22, 169.41

CH₃ (acetyl) 21.0, 20.9, 20.8

Reference for ¹³C NMR data:[6]

Experimental Protocols
Two primary methods for the synthesis of Tri-O-acetyl-D-glucal are presented below. The first

is a multi-step synthesis starting from D-glucose, and the second is a more direct reduction

from tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

Protocol 1: Synthesis from D-Glucose
This protocol involves three main stages: acetylation of D-glucose, formation of the glycosyl

bromide, and subsequent reduction to the glucal.

Step 1: Acetylation of D-Glucose

To glacial acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).

Add D-glucose in portions while maintaining the temperature between 25-35°C.
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Stir the reaction mixture for 2 hours, monitoring the reaction progress by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure at a

temperature below 50°C to obtain an oily residue.

Step 2: Formation of Tetra-O-acetyl-α-D-glucopyranosyl Bromide

Dissolve the oily residue from Step 1 in dichloromethane.

Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize

the acid), water, and finally with saturated saline solution.

Dry the organic phase over anhydrous sodium sulfate and filter.

To the filtrate, under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in

acetic acid (HBr/HOAc).

Stir the reaction at 20-30°C for 4 hours.

Cool the reaction mixture to 0-10°C and add water. Stir and separate the layers.

Wash the organic phase with 10% sodium carbonate solution, water, and saturated saline

solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent

completely.

The crude product can be crystallized from a mixture of methyl tert-butyl ether and petroleum

ether to yield the intermediate, tetra-O-acetyl-α-D-glucopyranosyl bromide.[3]

Step 3: Reduction to Tri-O-acetyl-D-glucal

Dissolve the intermediate from Step 2 in dichloromethane.

Add a saturated aqueous solution of ammonium chloride followed by zinc powder.

Reflux the mixture with vigorous stirring for 15 hours.
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Cool the reaction mixture and filter to remove the excess zinc powder.

Separate the layers of the filtrate and wash the organic phase with water and saturated

saline solution.

Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness.

The crude product is then purified by recrystallization from ethanol to yield Tri-O-acetyl-D-
glucal as a white crystalline solid.[3]

Protocol 2: Synthesis from Tetra-O-acetyl-α-D-
glucopyranosyl Bromide (Acetobromoglucose)
This protocol, based on the original work by Fischer, provides a more direct route to the target

compound with a reported high yield.[5]

Materials:

Tetra-O-acetyl-α-D-glucopyranosyl bromide

Zinc dust

Acetic acid (50% aqueous solution)

Diethyl ether

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, suspend tetra-O-acetyl-α-D-glucopyranosyl bromide in a 50%

aqueous solution of acetic acid.

Cool the flask in an ice bath and add zinc dust portion-wise with vigorous stirring.

Continue stirring at room temperature and monitor the reaction by TLC until the starting

material is consumed.
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Filter the reaction mixture to remove excess zinc.

Extract the filtrate with diethyl ether.

Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol or diethyl ether/petroleum ether) to afford pure 3,4,6-Tri-O-acetyl-D-
glucal.

Experimental Workflow and Diagrams
The synthesis of Tri-O-acetyl-D-glucal from D-glucose can be visualized as a three-stage

process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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glucal-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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